molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B1334445
CAS No.: 125620-15-7
M. Wt: 188.19 g/mol
InChI Key: AWLGWHRYGSCBPO-UHFFFAOYSA-N
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Description

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone derivatives have been evaluated for their anticholinesterase activities. Compounds with electron-donating substituents exhibit high anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Mohsen et al., 2014).

Antimicrobial and Antifungal Properties

Studies have shown that certain derivatives of this compound possess significant antimicrobial and antifungal properties. This includes potential applications in combating Candida infections and other microbial threats (Kaplancıklı et al., 2014, Elavarasan et al., 2014).

Dendrimeric Applications

The compound has been used in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones. These compounds exhibit moderate antifungal activities against a range of fungi, suggesting their use in antifungal applications (Vembu et al., 2016).

Potential in Nonlinear Optics

Research has also been conducted on the nonlinear optical properties of derivatives of this compound. These studies are crucial for the development of new materials for optical applications (Mary et al., 2015).

Leukotriene Receptor Antagonism

Some derivatives of this compound have been synthesized and evaluated as antagonists of leukotriene receptors. This indicates potential applications in treating conditions like asthma (Dillard et al., 1987).

Molecular Docking Studies

Molecular docking studies of certain derivatives suggest inhibitory activities against specific proteins, indicating potential applications in the development of anti-neoplastic agents (ShanaParveen et al., 2016).

Biochemical Analysis

Biochemical Properties

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring in this compound can form stable complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, this compound can participate in click chemistry reactions, making it useful for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the tetrazole ring can interact with the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, this compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Properties

IUPAC Name

1-[3-(tetrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGWHRYGSCBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397476
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125620-15-7
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.